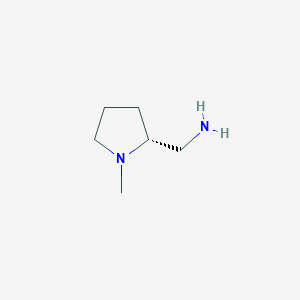

(R)-1-Methyl-2-aminomethylpyrrolidine

Description

Properties

IUPAC Name |

[(2R)-1-methylpyrrolidin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKJRCMBLLXNH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-53-8 | |

| Record name | [(2R)-1-methylpyrrolidin-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-1-Methyl-2-(aminomethyl)pyrrolidine

Chiral Auxiliary & Pharmacophore Scaffold

Part 1: Executive Summary & Chemical Profile

(R)-1-Methyl-2-(aminomethyl)pyrrolidine (often abbreviated as (R)-1-Me-AMP or referred to in the context of sparteine surrogates) is a bifunctional chiral diamine derived from (R)-Proline. It serves as a critical ligand in asymmetric synthesis, particularly in organolithium chemistry where it mimics the chelation environment of the naturally occurring alkaloid (−)-sparteine. Beyond catalysis, its rigid pyrrolidine core makes it a high-value scaffold in medicinal chemistry, serving as a precursor for antipsychotics (benzamide analogs), kinase inhibitors, and GPCR ligands.

Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | (R)-(1-Methylpyrrolidin-2-yl)methanamine | |

| CAS Number | 66411-53-8 | Specific to (R)-isomer |

| Alt. CAS | 22795-99-9 ((S)-isomer); 51387-90-7 (racemate) | Verify stereochemistry before use |

| Molecular Formula | C₆H₁₄N₂ | |

| Molecular Weight | 114.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Amine odor, hygroscopic |

| Boiling Point | 167–170 °C (760 mmHg) | ~50–52 °C (15 mmHg) |

| Density | 0.885 g/mL (25 °C) | |

| Optical Rotation | ( | |

| Solubility | Miscible in water, alcohols, DCM, THF | |

| pKa | ~10.2 (primary amine), ~9.0 (tertiary) | Estimated values |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of (R)-1-Methyl-2-(aminomethyl)pyrrolidine is classically achieved via the modification of (R)-Proline or (R)-Prolinol .[1] The following protocol outlines the Azide Displacement Route , which offers high enantiomeric fidelity compared to direct amide reductions.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis from (R)-Proline via the azide intermediate to prevent racemization.

Detailed Experimental Protocol

Step 1: Reduction to (R)-Prolinol

-

Suspend (R)-Proline (1.0 eq) in anhydrous THF under nitrogen.

-

Slowly add LiAlH₄ (2.5 eq) at 0°C (exothermic).

-

Reflux for 12–16 hours.

-

Quench via Fieser workup (H₂O, 15% NaOH, H₂O). Filter and concentrate to yield (R)-Prolinol.

Step 2: N-Methylation (Eschweiler-Clarke)

-

Dissolve (R)-Prolinol in Formic acid (2.0 eq) and Formaldehyde (37% aq, 2.2 eq).

-

Reflux for 8–12 hours (CO₂ evolution observed).

-

Basify with NaOH to pH >12 and extract with DCM.

-

Distill or concentrate to yield (R)-N-Methylprolinol .

Step 3: Functional Group Interconversion (OH

-

Mesylation: Treat (R)-N-Methylprolinol with Methanesulfonyl chloride (MsCl, 1.1 eq) and Et₃N in DCM at 0°C.

-

Azidation: Dissolve the crude mesylate in DMF and treat with Sodium Azide (NaN₃, 1.5 eq) at 60°C for 4 hours. Caution: Azides are shock-sensitive.

-

Reduction: Hydrogenate the azide (H₂, Pd/C, MeOH) or reduce with LiAlH₄ in THF to yield the final diamine.

-

Purification: Distillation under reduced pressure is required to remove trace impurities.

Part 3: Applications in Asymmetric Synthesis

(R)-1-Me-AMP acts as a chiral ligand for organolithium reagents (e.g., s-BuLi, i-PrLi). It coordinates with the lithium cation, creating a chiral environment that differentiates between enantiotopic protons during deprotonation.

Mechanism: Enantioselective Lithiation [2][3]

This ligand is a "Sparteine Surrogate."[4][5] While (−)-sparteine is a rigid bispidine, (R)-1-Me-AMP offers a flexible yet effective alternative for the lithiation of N-Boc-pyrrolidine and other heterocycles.

Figure 2: Mechanism of enantioselective lithiation using (R)-1-Me-AMP as a chiral scaffold.

Key Reaction Data:

-

Reagents: s-BuLi / (R)-1-Me-AMP / Et₂O / -78°C.

-

Performance: Can achieve enantiomeric ratios (er) up to 95:5 depending on the electrophile (e.g., Me₃SiCl, CO₂).

-

Advantage: Allows access to the enantiomer opposite to that obtained with (−)-sparteine (which typically gives the S-product).

Part 4: Medicinal Chemistry Applications[6][8]

In drug discovery, the (R)-1-Methyl-2-aminomethylpyrrolidine moiety acts as a privileged scaffold, often serving as a mimic for ethylenediamine segments in GPCR ligands.

-

Dopamine D2/D3 Antagonists: The diamine motif is structural to the "orthopramide" class of antipsychotics (e.g., Amisulpride, Sulpiride). The stereochemistry at the 2-position dictates binding affinity.

-

Kinase Inhibitors: Used to solubilize hydrophobic kinase cores while providing specific H-bond interactions in the ATP-binding pocket.

-

Sigma Receptor Ligands: The basic nitrogen and the distance between the two amines are ideal for Sigma-1 receptor pharmacophores.

Part 5: Handling, Safety & Stability

-

Corrosivity: As a low molecular weight amine, it is highly corrosive to skin and eyes. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.

-

Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates. Store under Argon or Nitrogen.

-

Flammability: Combustible liquid. Keep away from ignition sources.

-

Storage: 2–8°C in a tightly sealed container. Hygroscopic.

References

-

O'Brien, P., et al. (2004). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society.[8] Link

-

Dearden, M. J., et al. (2002). A readily-accessible (+)-sparteine surrogate. Journal of the American Chemical Society.[8] Link

-

Sheikh, N. S., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine. Journal of the American Chemical Society.[8] Link

-

PubChem. (2025).[9][10] Compound Summary: (S)-2-(Aminomethyl)-1-ethylpyrrolidine (Isomer Analog). National Library of Medicine. Link

-

BenchChem. (2025). 2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block. Link

Sources

- 1. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 2. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine 96 22795-99-9 [sigmaaldrich.com]

- 10. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-1-Methyl-2-aminomethylpyrrolidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methyl-2-aminomethylpyrrolidine is a chiral diamine that has garnered significant attention as a versatile building block in asymmetric synthesis and drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereodefined orientation of the aminomethyl group, makes it an invaluable precursor for the synthesis of chiral ligands, catalysts, and pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical structure, detailed synthetic methodologies, and key applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its five-membered saturated heterocyclic structure provides a rigid framework that can be strategically functionalized to interact with biological targets. The incorporation of a chiral center, as seen in (R)-1-Methyl-2-aminomethylpyrrolidine, introduces stereochemical control, which is paramount in drug design as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[3]

The presence of two amine functionalities—a tertiary amine within the ring and a primary amine in the side chain—offers multiple points for chemical modification, allowing for the construction of a diverse array of derivatives. This structural versatility has established (R)-1-Methyl-2-aminomethylpyrrolidine as a cornerstone in the synthesis of complex molecules with high enantiomeric purity.[4][5]

Chemical Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-1-Methyl-2-aminomethylpyrrolidine is essential for its effective use in synthesis and drug development.

Molecular Structure

The structure of (R)-1-Methyl-2-aminomethylpyrrolidine is characterized by a pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and an aminomethyl group at position 2. The "(R)" designation indicates the stereochemical configuration at the chiral center (carbon 2).

Key Structural Features:

-

IUPAC Name: (2R)-1-Methylpyrrolidin-2-yl)methanamine

-

CAS Number: 22795-99-9

-

Molecular Formula: C₆H₁₄N₂

-

Molecular Weight: 114.19 g/mol

-

SMILES: CN1CCC[C@@H]1CN

-

InChI Key: UNRBEYYLYRXYCG-SSDOTTSWSA-N[6]

Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 58-60 °C at 16 mmHg | [7][8] |

| Density | 0.884 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.4670 | [7] |

Synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine

The enantioselective synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors. A common and efficient method involves the stereoconservative transformation of (R)-proline.[9]

Synthetic Workflow from (R)-Proline

This approach leverages the inherent chirality of proline to establish the desired stereocenter.

Caption: General workflow for the synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine from (R)-Proline.

Detailed Experimental Protocol

Step 1: Esterification of (R)-Proline

-

Suspend (R)-proline in methanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain (R)-proline methyl ester hydrochloride.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-proline methyl ester.

Step 2: N-Methylation

-

Dissolve (R)-proline methyl ester in formic acid.

-

Add aqueous formaldehyde solution.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool to room temperature and basify with a strong base (e.g., NaOH) to pH > 10.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts, filter, and remove the solvent. Purify by distillation under reduced pressure.

Step 3: Amidation

-

Dissolve (R)-1-Methyl-2-(methoxycarbonyl)pyrrolidine in methanol.

-

Saturate the solution with ammonia gas at 0 °C.

-

Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 24-48 hours.

-

Cool the vessel, vent the excess ammonia, and concentrate the mixture under reduced pressure to obtain the crude amide.

Step 4: Reduction

-

Carefully add the crude (R)-1-Methylpyrrolidine-2-carboxamide to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by distillation under reduced pressure to yield (R)-1-Methyl-2-aminomethylpyrrolidine.

Spectroscopic Characterization

Confirmation of the structure and purity of (R)-1-Methyl-2-aminomethylpyrrolidine is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~2.80-3.10 ppm (m, 1H): CH proton at C2.

-

~2.50-2.70 ppm (m, 2H): CH₂ protons of the aminomethyl group.

-

~2.30 s, 3H): CH₃ protons of the N-methyl group.

-

~1.50-2.10 ppm (m, 6H): Pyrrolidine ring CH₂ protons.

-

~1.30 (br s, 2H): NH₂ protons.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~65-70 ppm: C2 of the pyrrolidine ring.

-

~55-60 ppm: C5 of the pyrrolidine ring.

-

~45-50 ppm: CH₂ of the aminomethyl group.

-

~40-45 ppm: CH₃ of the N-methyl group.

-

~20-35 ppm: C3 and C4 of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300-3500 | N-H | Stretching (primary amine) |

| 2900-3000 | C-H | Stretching (alkane) |

| 1590-1650 | N-H | Bending (primary amine) |

| 1450-1480 | C-H | Bending (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 114.12

-

Common Fragmentation Patterns: Loss of the aminomethyl group, loss of the methyl group, and cleavage of the pyrrolidine ring.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of (R)-1-Methyl-2-aminomethylpyrrolidine lies in its role as a chiral auxiliary and a precursor for chiral ligands and organocatalysts.[4][10][11]

Chiral Ligand Synthesis

The two amine groups can be selectively functionalized to create bidentate or tridentate ligands for metal-catalyzed asymmetric reactions. These ligands can coordinate with transition metals (e.g., rhodium, ruthenium, copper) to form catalysts that facilitate highly enantioselective transformations, such as asymmetric hydrogenation, C-C bond formation, and cycloadditions.[3]

Caption: Logical workflow for the application of (R)-1-Methyl-2-aminomethylpyrrolidine in chiral ligand synthesis for asymmetric catalysis.

Organocatalysis

Derivatives of (R)-1-Methyl-2-aminomethylpyrrolidine are effective organocatalysts, particularly in enamine and iminium ion catalysis.[4] These catalysts are crucial for α-functionalization of aldehydes and ketones, as well as for asymmetric Michael additions and aldol reactions.[5][12] The pyrrolidine nitrogen acts as a Lewis base to form an enamine or iminium ion intermediate, while the chiral environment dictates the stereochemical outcome of the subsequent reaction.

Precursor for Active Pharmaceutical Ingredients (APIs)

The pyrrolidine scaffold is a key component of many drugs. (R)-1-Methyl-2-aminomethylpyrrolidine serves as a starting material for the synthesis of various APIs, including those targeting the central nervous system, cardiovascular diseases, and infectious diseases.[13][14] Its ability to introduce a specific stereochemistry is vital for optimizing drug efficacy and reducing off-target effects.

Safety and Handling

(R)-1-Methyl-2-aminomethylpyrrolidine is a chemical that requires careful handling in a laboratory setting.

-

General Hazards: It is a combustible liquid and vapor. It may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause eye, skin, and respiratory tract irritation.[15][16]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate gloves, and protective clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[15][16]

-

Handling: Wash thoroughly after handling. Use with adequate ventilation and avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[15][16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed and under a nitrogen blanket.[15]

-

First Aid:

Conclusion

(R)-1-Methyl-2-aminomethylpyrrolidine is a fundamentally important chiral building block with broad applications in modern organic synthesis and drug discovery. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the construction of complex, enantiomerically pure molecules. The synthetic protocols and applications outlined in this guide underscore its significance and provide a solid foundation for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

-

MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem. Retrieved from [Link]

- Sbardella, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.

-

National Center for Biotechnology Information. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

- Google Patents. (n.d.). CN1300108C - Method for synthesizing 1-methyl-2-amine ethyl pyrrolidine.

-

ResearchGate. (2025, August 6). (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). WO1987007271A1 - A stereoconservative synthesis of 1-substituted (s)- and (r)-2-aminomethylpyrrolidines and intermediates thereto.

- Google Patents. (n.d.). CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.

-

Royal Society of Chemistry. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

Canadian Society for Pharmaceutical Sciences. (n.d.). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]

- Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-(+)-2-AMINOMETHYL-1-ETHYLPYRROLIDINE(22795-97-7) 1H NMR [m.chemicalbook.com]

- 7. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 8. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]

- 9. WO1987007271A1 - A stereoconservative synthesis of 1-substituted (s)- and (r)-2-aminomethylpyrrolidines and intermediates thereto - Google Patents [patents.google.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. 手性助剂 [sigmaaldrich.com]

- 12. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Technical Monograph: (R)-1-Methyl-2-aminomethylpyrrolidine

The following technical monograph details the physicochemical profile, synthesis, and applications of (R)-1-Methyl-2-aminomethylpyrrolidine .

Executive Summary

(R)-1-Methyl-2-aminomethylpyrrolidine is a chiral diamine building block derived from D-Proline. It serves as a critical scaffold in asymmetric synthesis, functioning primarily as a chiral ligand in organometallic chemistry and as a precursor for bifunctional organocatalysts (e.g., thioureas).[1][2]

Crucial Distinction: This compound is frequently confused with the "RAMP" auxiliary ((R)-1-Amino-2-(methoxymethyl)pyrrolidine). They are structurally distinct:

-

Target Molecule: N-methylated ring nitrogen; aminomethyl side chain.[3]

-

RAMP Auxiliary: N-aminated ring nitrogen; methoxymethyl side chain.

Part 1: Chemical Identity & Physicochemical Profile[4]

This diamine is the enantiomer of the naturally derived (S)-form (which originates from L-Proline). Access to the (R)-enantiomer allows researchers to access the "unnatural" stereochemical series of target molecules in asymmetric transformations.

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | (R)-1-(1-Methylpyrrolidin-2-yl)methanamine |

| Common Name | (R)-2-(Aminomethyl)-1-methylpyrrolidine |

| CAS Number | 72086-93-4 (Specific to R-enantiomer) / 59983-39-0 ((S)-enantiomer) |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Chiral Source | D-Proline (Unnatural amino acid) |

Physical Properties

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure. |

| Boiling Point | 152–154 °C (760 mmHg) | ~42 °C at 1.8 mmHg |

| Density | 0.93 g/mL (25 °C) | |

| Solubility | Miscible in H₂O, EtOH, DCM | Highly polar organic solvent compatible. |

| Basicity | Diprotic base | Primary amine pKa ~10; Tertiary amine pKa ~9. |

Part 2: Synthetic Routes & Process Chemistry[3][7][8]

The synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine requires strict stereocontrol to prevent racemization at the C2 position. The most robust route utilizes D-Proline as the chiral pool starting material.

Strategic Analysis

Direct alkylation of 2-aminomethylpyrrolidine often leads to over-alkylation (quaternization). Therefore, the N-methyl group is best installed early (on the proline core) or via reductive amination strategies.

Validated Synthesis Protocol (The "Eschweiler-Clarke" Route)

This protocol minimizes racemization and avoids expensive resolving agents.

Step 1: N-Methylation of D-Proline

-

Reagents: D-Proline, Formaldehyde (37% aq), Formic Acid.

-

Mechanism: Eschweiler-Clarke reductive methylation.

-

Procedure: Reflux D-Proline in HCHO/HCOOH. The intermediate iminium ion is reduced by formate to yield N-methyl-D-proline.

-

Checkpoint: Verify optical rotation. Racemization is low here due to the absence of strong base.

Step 2: Esterification & Amidation

-

Reagents: SOCl₂, Methanol, then NH₃ (gas or methanolic).

-

Procedure: Convert N-methyl-D-proline to the methyl ester using SOCl₂/MeOH. Treat the crude ester with saturated methanolic ammonia to yield N-methyl-D-prolinamide.

Step 3: Reduction to Diamine

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF (anhydrous).

-

Procedure:

-

Suspend LiAlH₄ in dry THF under Argon.

-

Add N-methyl-D-prolinamide solution dropwise at 0°C.

-

Reflux for 4–6 hours (reduction of amide carbonyl to methylene).

-

Critical Workup (Fieser Method): Quench carefully with water/15% NaOH/water (1:1:3 ratio) to precipitate granular aluminum salts. Filter and distill.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from D-Proline to the target diamine, highlighting the critical reduction step.

Part 3: Applications in Asymmetric Catalysis

The utility of (R)-1-Methyl-2-aminomethylpyrrolidine lies in its ability to create a "chiral pocket" that is the mirror image of the natural L-proline derived environment.

Chiral Ligands for Organolithium Chemistry

This diamine is a precursor to chiral lithium amides. When lithiated, the diamine forms a chelated lithium complex that can discriminate between enantiotopic protons in deprotonation reactions.

-

Mechanism: The N-methyl group and the lithiated primary amine coordinate to Li, creating a rigid bicyclic transition state.

-

Application: Enantioselective deprotonation of epoxides to allylic alcohols.

Precursor to Bifunctional Thioureas

Reaction of the primary amine with isothiocyanates (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) yields bifunctional organocatalysts.

-

Mode of Action:

-

Thiourea moiety: Activates electrophiles (e.g., nitroolefins) via Hydrogen bonding.

-

Pyrrolidine Nitrogen: Activates nucleophiles via general base catalysis or enamine formation (if N-H is present, though here the N-Me acts as a base).

-

-

Significance: Using the (R)-diamine derived catalyst provides access to the opposite enantiomer of Michael addition products compared to the standard (S)-catalysts.

Part 4: Handling, Stability & Analytics

Stability Profile

-

Hygroscopicity: High. Absorbs atmospheric moisture rapidly.

-

Air Sensitivity: The primary amine reacts with atmospheric CO₂ to form carbamates. The tertiary amine is susceptible to N-oxide formation over prolonged exposure to air.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

Analytical Validation

To ensure the integrity of the chiral center and chemical purity, a dual-validation protocol is required.

-

Purity (GC/MS): Verify absence of over-alkylated byproducts.

-

Chiral Purity (HPLC): Derivatization with Mosher's acid chloride or use of a Chiralpak AD-H column is necessary to confirm enantiomeric excess (ee%).

Handling Decision Logic

Figure 2: Decision matrix for quality control and handling of air-sensitive diamines.

References

-

Sigma-Aldrich. (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Product Specification.Link(Note: Cited for distinction purposes).

-

Asano, Y., et al. "Kinetic Resolution of Racemic Amines by a Chiral Diamine." Journal of Organic Chemistry, 2000. Link

-

BenchChem. "Application Notes: (S)-1-Boc-2-(aminomethyl)pyrrolidine in Asymmetric Organocatalysis." BenchChem Technical Guides, 2025. Link(Source for enantiomeric applications).

-

ChemicalBook. "CAS 72086-93-4 Entry and Properties." Link

- Enders, D., et al. "The RAMP/SAMP Hydrazone Methodology." Asymmetric Synthesis, Academic Press. (Foundational context for pyrrolidine auxiliaries).

Sources

An In-depth Technical Guide to (R)-1-Methyl-2-aminomethylpyrrolidine: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Introduction

(R)-1-Methyl-2-aminomethylpyrrolidine is a chiral diamine that has garnered significant interest within the pharmaceutical and fine chemical industries. Its rigid, stereochemically defined pyrrolidine scaffold, coupled with the presence of two distinct nucleophilic nitrogen atoms, makes it a valuable building block and ligand in asymmetric synthesis. This guide provides a comprehensive overview of the molecular and chemical properties of (R)-1-Methyl-2-aminomethylpyrrolidine, its synthesis, and its applications, with a particular focus on its role in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. (R)-1-Methyl-2-aminomethylpyrrolidine is a chiral molecule, and its stereochemical purity is paramount to its efficacy in asymmetric transformations.

Molecular Structure and Weight

The molecular structure of (R)-1-Methyl-2-aminomethylpyrrolidine consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen at the 1-position and an aminomethyl group at the chiral center in the (R)-configuration at the 2-position.

Molecular Formula: C₆H₁₄N₂

Molecular Weight: 114.19 g/mol

Physicochemical Data Summary

While specific experimental data for (R)-1-Methyl-2-aminomethylpyrrolidine is not widely published, we can infer its likely properties based on its structure and comparison to analogous compounds, such as (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.

| Property | Inferred Value/Characteristic | Rationale/Reference Compound |

| Appearance | Clear, colorless to pale yellow liquid | Based on similar small chiral amines. |

| Boiling Point | Estimated to be lower than its ethyl analog (50-52 °C at reduced pressure) | Lower molecular weight generally leads to a lower boiling point. |

| Solubility | Soluble in a wide range of organic solvents (e.g., methanol, chloroform, hexanes) | The presence of both polar amine groups and a nonpolar alkyl framework suggests broad solubility.[1] |

| pKa | Estimated to be around 10 | The primary and tertiary amine functionalities are expected to have pKa values in this range.[2] |

| Chirality | (R)-enantiomer | The stereochemistry at the C2 position is crucial for its function in asymmetric synthesis. |

Synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine

The synthesis of enantiomerically pure (R)-1-Methyl-2-aminomethylpyrrolidine is a critical process that dictates its utility. A common synthetic strategy involves the reduction of a suitable precursor, such as a nitrile or a nitro compound, derived from a chiral starting material. A generalized synthetic workflow is presented below.

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic approach would start from a readily available chiral precursor, such as (R)-proline. The key transformations would involve the reduction of a functional group to the aminomethyl moiety and the N-methylation of the pyrrolidine ring.

Caption: Retrosynthetic pathways for (R)-1-Methyl-2-aminomethylpyrrolidine.

Exemplary Synthetic Protocol (Analogous to Ethyl-substituted Version)

The following protocol is adapted from established methods for the synthesis of similar 2-aminomethylpyrrolidine derivatives.[3][4][5]

Step 1: N-Methylation of (R)-Proline

-

To a solution of (R)-proline in a suitable solvent (e.g., methanol), add an excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent and water.

-

Isolate the N-methylated proline derivative.

Step 2: Conversion to a Precursor (e.g., Amide followed by Reduction)

-

Convert the carboxylic acid of N-methylproline to an amide using standard coupling reagents (e.g., DCC, EDC).

-

Reduce the amide to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 3: Purification

-

The crude product is typically purified by distillation under reduced pressure to yield the final (R)-1-Methyl-2-aminomethylpyrrolidine as a clear liquid.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of (R)-1-Methyl-2-aminomethylpyrrolidine lies in its application as a chiral ligand and a key building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Chiral Ligand in Asymmetric Catalysis

The two nitrogen atoms of (R)-1-Methyl-2-aminomethylpyrrolidine can coordinate to a metal center, forming a stable chelate complex. The chiral environment created by the pyrrolidine ring can then influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. These types of ligands are crucial in a variety of asymmetric transformations, including hydrogenations, aldol reactions, and Michael additions.

Caption: Workflow of asymmetric catalysis using a chiral ligand.

Chiral Building Block in Pharmaceutical Synthesis

The pyrrolidine motif is a common structural feature in many biologically active compounds.[6] (R)-1-Methyl-2-aminomethylpyrrolidine serves as a versatile starting material for the construction of more complex molecules where the stereochemistry of the pyrrolidine ring is critical for therapeutic activity. Its bifunctional nature allows for sequential or orthogonal chemical modifications at the two amine sites.

Analytical Characterization

The purity and identity of (R)-1-Methyl-2-aminomethylpyrrolidine must be rigorously confirmed before its use. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, the aminomethyl protons, and the pyrrolidine ring protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all six carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (114.19 g/mol ). |

| Chiral HPLC/GC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity. |

Safety and Handling

As with all amine-containing compounds, proper safety precautions must be observed when handling (R)-1-Methyl-2-aminomethylpyrrolidine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-1-Methyl-2-aminomethylpyrrolidine is a valuable and versatile chiral building block with significant potential in the fields of asymmetric catalysis and pharmaceutical synthesis. Its unique structural features and predictable reactivity make it an attractive tool for the efficient construction of complex, enantiomerically pure molecules. As the demand for stereochemically defined drugs continues to grow, the importance of chiral synthons like (R)-1-Methyl-2-aminomethylpyrrolidine is expected to increase.

References

-

Lab Alley. 1-Methyl-2-Pyrrolidinone-Safety-Data-Sheet-SDS.pdf. Available at: [Link]

-

PubChem. 1-Methyl-2-pyrrolidineethanol. Available at: [Link]

-

PubChem. 2-Aminomethyl-1-ethylpyrrolidine. Available at: [Link]

- Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Available at: [Link]

- Google Patents. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine.

-

PrepChem.com. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

Sources

- 1. welinkschem.com [welinkschem.com]

- 2. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]

- 3. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 4. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: (R)-1-Methyl-2-aminomethylpyrrolidine Stereochemistry

Part 1: Executive Summary & Strategic Value

(R)-1-Methyl-2-aminomethylpyrrolidine (often abbreviated as (R)-MAMP or (R)-TMEDA-Pyr ) is a privileged chiral diamine ligand.[1] Its primary utility in modern drug development lies in its role as a Sparteine Surrogate .

While (-)-Sparteine has historically been the gold standard for enantioselective organolithium chemistry, it suffers from two critical flaws: it is naturally sourced (limiting supply security) and essentially available as only one enantiomer.[1] (R)-MAMP solves both problems. It is fully synthetic, scalable, and allows access to the opposite enantiomeric series typically inaccessible via natural sparteine.

Key Technical Capabilities:

-

Lithiation Control: Induces high enantioselectivity in the deprotonation of

-Boc-pyrrolidines and carbamates.[1] -

Ligand Acceleration: Increases the reactivity of organolithium species via deaggregation (breaking down hexamers/tetramers to reactive monomers/dimers).

-

Tunable Sterics: The

-methyl group provides a rigid steric wall, essential for differentiating pro-chiral protons during deprotonation.[1]

Part 2: Chemical Identity & Physical Properties[2]

Systematic Name: (R)-1-Methyl-2-(aminomethyl)pyrrolidine

CAS Number: 72748-99-3 (R-isomer); 59919-07-2 (Racemic)

Molecular Formula: C

Physicochemical Data Table

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; amine odor.[1] |

| Boiling Point | 152–154 °C (760 mmHg) | Distillable under reduced pressure (e.g., 60–62 °C @ 20 mmHg). |

| Density | 0.925 g/mL | At 25 °C. |

| Optical Rotation | ( | |

| Solubility | Miscible in H | Use dry solvents (THF, Et |

| pKa | ~10.2 (2° amine), ~9.5 (1° amine) | Estimated values; acts as a strong bidentate base. |

Part 3: Synthesis Protocol (The D-Proline Route)

Expert Insight: While many routes exist, the reduction of

Starting Material: D-Proline (to access the (R)-enantiomer).[1][2]

Step-by-Step Methodology

Phase 1: Formation of N-Formyl-D-Prolinamide[1]

-

Reagents: D-Proline (1.0 equiv), Ethyl formate (excess), Sodium methoxide (cat.).

-

Procedure: Reflux D-Proline in ethyl formate until dissolution. The intermediate

-formyl-D-proline is isolated.[1] -

Amidation: React the acid with ethyl chloroformate/NMM followed by ammonia gas (or aqueous NH

OH) to generate -

Checkpoint: Confirm amide formation via IR (distinct carbonyl stretches for amide I and II).

Phase 2: Global Reduction (The "Double Down" Reduction)

This step simultaneously reduces the amide carbonyls to methyl/methylene groups.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere, Reflux condenser.

-

Reagents: LiAlH

(4.0 equiv) in anhydrous THF.-

Note: NaBH

/I

-

-

Addition: Dissolve

-formyl-D-prolinamide in THF. Add dropwise to the LiAlH -

Reaction: Warm to room temperature, then reflux for 12–16 hours. The solution should turn from grey to white/off-white.[1]

-

Workup (Fieser Method):

-

Cool to 0 °C.

-

Add water (

mL), then 15% NaOH ( -

Filter the granular precipitate.

-

-

Purification: Dry filtrate over Na

SO

Synthesis & Stereochemistry Diagram[4]

Caption: Conversion of D-Proline to (R)-MAMP via formylation and global reduction, preserving the C2 stereocenter.

Part 4: Mechanism of Action (Stereochemical Induction)

The utility of (R)-MAMP relies on its ability to form a rigid 5-membered chelate with Lithium.[1]

The Chelation Model

When (R)-MAMP binds to an organolithium reagent (e.g.,

-

Deaggregation: The diamine breaks the stable organolithium hexamers into reactive monomers or dimers.

-

Differentiation: In the deprotonation of a prochiral substrate (e.g.,

-Boc-pyrrolidine), the (R)-MAMP-Li complex coordinates to the carbamate oxygen.[1] The steric bulk of the

Transition State Visualization

Caption: Bidentate coordination of (R)-MAMP to Lithium. The rigid bicyclic chelate directs the approach to the substrate.[1]

Part 5: Applications in Asymmetric Synthesis

Enantioselective Deprotonation (Beak-Hoppe Chemistry)

This is the "killer app" for (R)-MAMP. It allows for the synthesis of chiral amines from achiral precursors.

-

Protocol:

-

Mix (R)-MAMP (1.1 equiv) and

-BuLi (1.1 equiv) in Et -

Add

-Boc-pyrrolidine.[1] Stir for 1 hour. -

Add electrophile (e.g., MeI, TMSCl, Benzaldehyde).

-

-

Outcome: Access to (R)-2-substituted pyrrolidines with high ee (typically >90%).[1]

-

Significance: Using (-)-Sparteine gives the (S)-product.[1] Using (R)-MAMP gives the (R)-product .

Asymmetric Addition to Aldehydes

(R)-MAMP serves as a ligand for the addition of organolithiums to aldehydes, a reaction often difficult to control stereochemically.

-

Mechanism: The ligand creates a chiral pocket that differentiates the Re and Si faces of the aldehyde carbonyl.

Part 6: Quality Control & Analytics

Trusting your ligand is paramount. Racemization can occur if the reduction step is too harsh or if the starting D-Proline is impure.[1]

Enantiomeric Excess Determination

Since the diamine itself is polar and lacks a strong chromophore, direct chiral HPLC is difficult. Derivatization is required.

Protocol (Mosher Amide):

-

Dissolve (R)-MAMP (10 mg) in DCM.

-

Add (S)-Mosher's Acid Chloride (MTPA-Cl) and Et

N. -

Analyze via

H NMR or Chiral HPLC . -

Signal: Look for the distinct diastereomeric splitting of the

-Methyl signal or the methoxy signal of the Mosher group.

Purity Specifications

-

Chiral Purity: >99.0% ee[1]

-

Water Content: <0.5% (Critical for organolithium chemistry; dry over CaH

if necessary).

References

-

Synthesis from Proline

-

Sparteine Surrogate Utility

-

O'Brien, P. et al. "Chiral Lithium Amides and Diamines in Asymmetric Synthesis."[5] Tetrahedron, 2002.

- Note: Provides the foundational comparison between Sparteine and MAMP.

-

-

Organolithium Applications

- Asami, M. et al. "Enantioselective addition of organolithium reagents to aldehydes using chiral diamines." Bulletin of the Chemical Society of Japan.

-

Physical Data Verification

-

Sigma-Aldrich Product Sheet: (S)-(-)-1-Methyl-2-pyrrolidinemethanol (Precursor/Analog data for validation).[1]

-

Sources

- 1. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

- 2. CN111018767A - Preparation method of D-proline derivative and intermediate thereof - Google Patents [patents.google.com]

- 3. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 4. EP0692470A1 - Process for the preparation of optically active 1-substituted-2-(aminomethyl)pyrrolidine derivatives - Google Patents [patents.google.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Advanced Strategies in the Discovery of Chiral Pyrrolidine Derivatives

Executive Summary: The Pyrrolidine Imperative

The pyrrolidine ring is not merely a structural linker; it is a privileged pharmacophore that ranks as the fifth most common nitrogen heterocycle in FDA-approved drugs . Its unique ability to constrain peptide backbones (proline mimicry) and orient functional groups in precise 3D vectors makes it indispensable for targeting G-protein coupled receptors (GPCRs), kinases, and viral proteases.

From the foundational ACE inhibitor Captopril to modern HCV NS5A inhibitors like Ombitasvir and Velpatasvir , the demand for enantiopure pyrrolidines has driven a renaissance in asymmetric synthesis. This guide moves beyond basic textbook definitions to provide a field-tested blueprint for synthesizing chiral pyrrolidines, focusing on the two most robust methodologies: Transition Metal-Catalyzed 1,3-Dipolar Cycloaddition and Organocatalytic Cascade Reactions .

Mechanistic Core: The 1,3-Dipolar Cycloaddition (1,3-DC)

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is the "engine room" of pyrrolidine discovery. It allows the simultaneous generation of up to four stereogenic centers in a single step with high atom economy.

The Catalytic Cycle

Understanding the metal-mediated cycle is critical for troubleshooting low enantiomeric excess (ee). The reaction proceeds via the formation of a metallo-azomethine ylide, which adopts a specific geometry (typically W-shaped) to minimize steric repulsion before undergoing an endo-selective cycloaddition.

Caption: Catalytic cycle of metal-mediated 1,3-dipolar cycloaddition showing dipole formation and endo-selective trapping.

Synthetic Methodologies: Comparative Strategies

Pathway A: Transition Metal Catalysis (Ag/Cu)

Silver(I) and Copper(I) salts, complexed with chiral phosphine ligands, represent the gold standard for synthesizing highly substituted pyrrolidines.

-

Why Ag(I)? Silver(I) binds weakly to the resulting amine product, facilitating rapid catalyst turnover compared to "stickier" Lewis acids.

-

Ligand Choice: Chiral ferrocenyl ligands (e.g., Fesulphos , Taniaphos ) are superior for inducing high enantioselectivity due to their rigid backbone and ability to create a deep chiral pocket.

Pathway B: Organocatalysis (The Jorgensen-Hayashi Route)

For substrates sensitive to metals or requiring metal-free conditions (e.g., late-stage functionalization), aminocatalysis is the method of choice.

-

Mechanism: Condensation of a chiral secondary amine (e.g., diarylprolinol silyl ether) with an aldehyde generates a transient enamine or iminium ion, which then undergoes a Michael addition followed by cyclization.

Comparative Metrics

The following table summarizes the operational windows for these two dominant strategies.

| Feature | Metal-Catalyzed (Ag/Cu) | Organocatalytic (Jorgensen-Type) |

| Key Intermediate | Azomethine Ylide (Dipole) | Enamine / Iminium Ion |

| Stereocontrol | Excellent (>95% ee typical) | Excellent (>90-99% ee) |

| Substrate Scope | ||

| Reaction Time | 2 - 12 hours | 12 - 48 hours |

| Scalability | High (kg scale demonstrated) | Moderate (catalyst loading can be high) |

| Cost | Ligands can be expensive | Catalysts often derived from Proline (cheaper) |

Detailed Experimental Protocols

Protocol 1: Ag(I)-Catalyzed Enantioselective 1,3-DC

This protocol utilizes a Silver(I)/Fesulphos system, known for robust performance in generating endo-pyrrolidines.

Materials:

- -Imino ester (1.0 equiv)

-

Dipolarophile (e.g., N-phenylmaleimide or tert-butyl acrylate) (1.2 equiv)

-

AgOAc (3-5 mol%)

-

(R)-Fesulphos Ligand (3.3-5.5 mol%)

-

Base: Et

N or DIPEA (10 mol%) -

Solvent: THF or Toluene (anhydrous)

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk tube under argon, dissolve AgOAc (0.05 mmol) and (R)-Fesulphos (0.055 mmol) in anhydrous THF (2 mL). Stir at room temperature for 15 minutes in the dark (wrap flask in foil) to form the active chiral complex.

-

Substrate Addition: Add the

-imino ester (1.0 mmol) and the base (0.1 mmol) to the catalyst solution. Stir for 10 minutes to generate the metal-bound azomethine ylide. -

Cycloaddition: Add the dipolarophile (1.2 mmol) dropwise.

-

Monitoring: Stir the mixture at room temperature (or -20°C for higher ee, depending on substrate) until TLC indicates consumption of the imino ester (typically 2-6 hours).

-

Workup: Filter the reaction mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Analyze product by chiral HPLC to determine ee and

H NMR for diastereomeric ratio (dr).

Critical Control Point: The exclusion of light is recommended during the catalyst formation step to prevent reduction of Ag(I) to metallic silver.

Protocol 2: Organocatalytic Michael-Cyclization Cascade

Ideal for synthesizing 3,4-substituted pyrrolidines from aldehydes and nitroalkenes.

Materials:

- -Unsaturated aldehyde (1.0 equiv)

-

Nitroalkene (1.2 equiv)

-

Jorgensen-Hayashi Catalyst (10-20 mol%)

-

Additive: Benzoic acid (10-20 mol%) - accelerates hydrolysis

-

Solvent: Toluene or DCM

Step-by-Step Workflow:

-

Reaction Setup: To a vial containing the nitroalkene (0.5 mmol) and catalyst (0.05 mmol) in Toluene (1.0 mL), add the unsaturated aldehyde (0.5 mmol).

-

Incubation: Stir at ambient temperature. The reaction proceeds via a Michael addition followed by hemiaminal formation.

-

Reduction/Cyclization (One-Pot): Once the Michael adduct is formed (check TLC), add excess NaBH

and MeOH to reduce the intermediate and facilitate ring closure/stabilization (if targeting the reduced pyrrolidine) or treat with acid to hydrolyze the hemiaminal. -

Purification: Standard aqueous workup followed by chromatography.

Case Study: Applications in Antiviral Therapy

The impact of these methodologies is best exemplified by the synthesis of HCV NS5A inhibitors.

HCV Inhibitor Fragment (Ombitasvir Analog)

The core of Ombitasvir contains a chiral pyrrolidine fused to a naphthyl system.

-

Synthetic Route: A [3+2] cycloaddition using a chiral Ag(I) complex allows for the construction of the pyrrolidine ring with the specific trans-stereochemistry required for binding to the viral protein.

-

Outcome: The use of the catalytic asymmetric route replaced earlier chiral pool syntheses (starting from proline), reducing step count by 40% and increasing overall yield.

Caption: Simplified workflow for the synthesis of HCV NS5A inhibitor cores via catalytic [3+2] cycloaddition.

References

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2019. Link

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2011. Link

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. International Journal of Molecular Sciences, 2023. Link

-

FDA-approved pyrrolidine-containing drugs. ResearchGate Review, 2022. Link

-

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides Catalysed by Ag(I). Sciforum, 2000. Link

-

Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 2014. Link

The Role of (R)-1-Methyl-2-aminomethylpyrrolidine in Asymmetric Synthesis: A Technical Guide

Introduction: The Architectural Advantage of a Privileged Chiral Scaffold

In the landscape of asymmetric synthesis, the pursuit of efficient and highly selective methods for the construction of chiral molecules is a paramount objective, particularly in the realms of pharmaceutical and materials science. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries, ligands, and catalysts derived from readily available and stereochemically robust scaffolds play a pivotal role. (R)-1-Methyl-2-aminomethylpyrrolidine, a C2-chiral diamine, has emerged as a significant building block in this context. Its rigid pyrrolidine ring, coupled with the stereodefined arrangement of the primary and tertiary amine functionalities, provides a unique structural and electronic environment for the effective transfer of chirality in a variety of chemical transformations.

This technical guide provides an in-depth exploration of the multifaceted role of (R)-1-Methyl-2-aminomethylpyrrolidine in asymmetric synthesis. We will delve into its synthesis, its application as a chiral auxiliary in enolate alkylation, its function as a ligand in metal-catalyzed processes, and the underlying mechanistic principles that govern its ability to induce stereoselectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block in their synthetic endeavors.

I. Synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine: A Stereoconservative Approach

The efficient and stereoretentive synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine is crucial for its practical application. A common and reliable route commences from the naturally abundant chiral pool starting material, (R)-proline. This multi-step synthesis is designed to preserve the stereochemical integrity of the C2 stereocenter.

Experimental Protocol: Synthesis from (R)-Proline

This protocol outlines a representative synthesis of (R)-1-Methyl-2-aminomethylpyrrolidine from (R)-proline.

Step 1: Esterification of (R)-Proline

-

To a suspension of (R)-proline (1.0 eq) in methanol (5 mL per 1 g of proline), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude (R)-proline methyl ester hydrochloride.

Step 2: N-Methylation

-

Dissolve the crude (R)-proline methyl ester hydrochloride in a suitable solvent such as methanol.

-

Add an excess of a suitable base (e.g., potassium carbonate, 3.0 eq) to neutralize the hydrochloride salt.

-

Add formaldehyde (formalin solution, excess) and a reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., H₂, Pd/C) to effect reductive amination.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Work up the reaction by filtering the catalyst (if used) and removing the solvent. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (R)-1-methylproline methyl ester.

Step 3: Amidation

-

To the crude (R)-1-methylproline methyl ester, add a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction for the disappearance of the starting ester.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-1-methyl-2-pyrrolidinecarboxamide.

Step 4: Reduction of the Amide

-

In a flame-dried flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of the crude (R)-1-methyl-2-pyrrolidinecarboxamide in THF.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford (R)-1-Methyl-2-aminomethylpyrrolidine as a colorless oil.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocol: Asymmetric Methylation of Cyclohexanone

This protocol is adapted from established procedures for similar chiral pyrrolidine-based auxiliaries and serves as a representative example.

Step 1: Formation of the Chiral Imine

-

In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq) and (R)-1-Methyl-2-aminomethylpyrrolidine (1.1 eq) in toluene (5 mL per 1 mmol of cyclohexanone).

-

Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Asymmetric Alkylation

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve the crude chiral imine in anhydrous tetrahydrofuran (THF) (10 mL per 1 mmol of imine) and cool the solution to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF.

-

Slowly add the LDA solution to the imine solution at -78 °C and stir the mixture for 2 hours to ensure complete formation of the lithium aza-enolate.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

Step 3: Hydrolysis and Product Isolation

-

Allow the quenched reaction mixture to warm to room temperature.

-

Add a 2M aqueous solution of oxalic acid and stir vigorously for 1-2 hours to hydrolyze the imine.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-2-methylcyclohexanone.

-

The chiral auxiliary can be recovered from the acidic aqueous layer by basification and extraction.

Data Presentation: Enantioselectivity in Alkylation

While specific data for (R)-1-Methyl-2-aminomethylpyrrolidine is not extensively published, the following table presents representative data for the closely related and well-documented SAMP/RAMP auxiliaries in the asymmetric alkylation of cyclohexanone, which serves as a strong predictive model for the expected performance.

| Electrophile (R-X) | Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Methyl Iodide | (S)-SAMP | 85 | 95 | (S) |

| Ethyl Iodide | (S)-SAMP | 82 | 96 | (S) |

| n-Propyl Iodide | (S)-SAMP | 80 | 97 | (S) |

| Benzyl Bromide | (S)-SAMP | 78 | >98 | (S) |

Data is representative and compiled from various literature sources on SAMP/RAMP auxiliaries.

III. Role as a Chiral Ligand in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral auxiliary, (R)-1-Methyl-2-aminomethylpyrrolidine and its derivatives are valuable as chiral ligands in metal-catalyzed asymmetric reactions. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that influences the stereochemical outcome of the catalyzed transformation.

Application in Asymmetric Aldol Reactions

While less common than its application in alkylations, chiral diamines derived from the pyrrolidine scaffold can be employed as ligands for Lewis acids in asymmetric aldol reactions. The chiral ligand-metal complex can coordinate to the carbonyl group of the aldehyde, presenting a chiral pocket that directs the facial selectivity of the enolate attack.

Application in Asymmetric Diels-Alder Reactions

In the realm of Diels-Alder reactions, chiral diamines can be used to form chiral Lewis acid catalysts. Coordination of the diamine to a Lewis acidic metal (e.g., copper(II), zinc(II)) generates a catalyst that can activate the dienophile towards cycloaddition while simultaneously controlling the enantioselectivity of the process. The rigid pyrrolidine backbone and the defined spatial orientation of the coordinating nitrogen atoms are key to creating a well-defined chiral pocket around the metal center.

IV. Conclusion and Future Outlook

(R)-1-Methyl-2-aminomethylpyrrolidine stands as a testament to the power of chiral pool-derived building blocks in asymmetric synthesis. Its straightforward, stereoconservative synthesis from (R)-proline and its versatile application as both a chiral auxiliary and a precursor to chiral ligands make it a valuable tool for the construction of enantiomerically enriched molecules. The principles of chelation-controlled asymmetric induction in alkylation reactions are well-exemplified by this scaffold, offering a reliable strategy for the synthesis of α-chiral ketones.

While its application as a chiral ligand in catalytic reactions such as aldol and Diels-Alder additions is an area with potential for further exploration, the foundational principles are well-established. Future research in this area could focus on the development of novel derivatives of (R)-1-Methyl-2-aminomethylpyrrolidine with enhanced catalytic activity and selectivity, as well as their application in a broader range of asymmetric transformations. The continued investigation into the mechanistic intricacies of these reactions will undoubtedly lead to the design of even more efficient and selective chiral catalysts and auxiliaries based on this privileged pyrrolidine framework.

V. References

-

Organic Syntheses. L-Proline, 2-methyl-. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Wikipedia. Asymmetric induction. [Link]

-

Graphviz. DOT Language. [Link]

-

YouTube. Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. [Link]

An In-depth Technical Guide to the Solubility and Stability of (R)-1-Methyl-2-aminomethylpyrrolidine

This technical guide provides a comprehensive overview of the solubility and stability of (R)-1-Methyl-2-aminomethylpyrrolidine, a chiral amine of significant interest in pharmaceutical and chemical research. Given the limited publicly available data for this specific enantiomer, this guide synthesizes information from closely related structural analogs, established principles of amine chemistry, and provides detailed, field-proven methodologies for researchers to determine the precise physicochemical properties of this compound. Our focus is on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently handle and formulate (R)-1-Methyl-2-aminomethylpyrrolidine.

Executive Summary: A Molecule of Growing Importance

(R)-1-Methyl-2-aminomethylpyrrolidine is a versatile chiral building block. Its structure, featuring a pyrrolidine ring, a primary amine, and a chiral center, makes it a valuable synthon for the development of novel therapeutics and catalysts. An understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential active pharmaceutical ingredient (API). This guide will navigate the predicted solubility profile, potential degradation pathways, and provide robust experimental designs for empirical verification.

Predicted Physicochemical Properties and Solubility Profile

Direct empirical data on the solubility of (R)-1-Methyl-2-aminomethylpyrrolidine is not extensively documented in publicly accessible literature. However, by examining its structural features and data from close analogs such as (S)-1-ethyl-2-aminomethylpyrrolidine, we can establish a reliable predicted solubility profile.

The presence of a primary amine and the nitrogen atom within the pyrrolidine ring allows for hydrogen bonding, suggesting at least moderate solubility in polar protic solvents. The methyl group and the hydrocarbon backbone of the pyrrolidine ring contribute some non-polar character.

Table 1: Predicted Solubility of (R)-1-Methyl-2-aminomethylpyrrolidine in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Causality |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | The primary amine and ring nitrogen can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents. The small size of the methyl group compared to an ethyl group may slightly enhance water solubility. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of the molecule will allow for dipole-dipole interactions with these solvents. |

| Non-Polar Aprotic | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant miscibility with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Data from the ethyl analog suggests good solubility in chloroform, likely due to a balance of polarity and the ability of the solvent to interact with the amine. |

It is important to note that the free base of (R)-1-Methyl-2-aminomethylpyrrolidine is expected to be hygroscopic and may absorb atmospheric carbon dioxide to form a carbonate salt, which can alter its observed solubility.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a systematic solubility assessment is crucial. The following protocol outlines a robust method for determining the solubility of (R)-1-Methyl-2-aminomethylpyrrolidine in various solvents.

Materials and Equipment

-

(R)-1-Methyl-2-aminomethylpyrrolidine (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-1-Methyl-2-aminomethylpyrrolidine to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker at a defined temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC × Dilution Factor × Volume of sample) / Initial volume of supernatant

-

Caption: Workflow for Experimental Solubility Determination.

Stability Profile and Potential Degradation Pathways

The stability of (R)-1-Methyl-2-aminomethylpyrrolidine is a critical parameter for its storage, handling, and formulation. As a primary amine, it is susceptible to several degradation pathways.

Predicted Instabilities

-

Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The presence of trace metals can catalyze this process.

-

Reaction with Carbon Dioxide: As a basic compound, it will readily react with atmospheric carbon dioxide to form a carbamate or carbonate salt. This may not be a degradative pathway in the traditional sense but can alter the physical properties of the material.

-

Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones, which may be present as impurities in solvents or excipients, to form imines (Schiff bases).

-

Light Sensitivity: While not definitively known for this compound, many amines exhibit some degree of photosensitivity.

The pyrrolidine ring is generally stable, but under harsh acidic conditions, ring-opening could potentially occur.

Caption: Predicted Degradation Pathways.

Forced Degradation Studies: A Proactive Approach to Stability

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1]

Protocol for Forced Degradation

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the degradants from the parent compound.[2]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | To identify potential oxidation products. |

| Thermal Degradation | 80 °C (dry heat) for 48 hours | To assess the impact of heat on the solid-state stability. |

| Photostability | ICH Q1B conditions (exposure to cool white fluorescent and near-ultraviolet lamps) | To determine light sensitivity. |

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products, process impurities, and other potential impurities.[3]

5.2.1. General Approach

-

Column Selection: A chiral stationary phase (CSP) is recommended to ensure the enantiomeric purity of the compound can be monitored throughout the stability studies. Alternatively, a reversed-phase column (e.g., C18) can be used for achiral separation of degradants, with a separate chiral method for enantiomeric purity.

-

Mobile Phase Optimization: A typical starting point for a reversed-phase method would be a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate or phosphate buffer) to ensure good peak shape for the amine. For a chiral separation, a mobile phase of hexane and a polar organic modifier like ethanol or isopropanol with a small amount of an amine additive (e.g., diethylamine) is common.

-

Detector Selection: A UV detector is often suitable if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. An MS detector is highly recommended for the identification of unknown degradation products.

-

Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Sources

Synonyms for (R)-1-Methyl-2-aminomethylpyrrolidine

An In-depth Technical Guide to (R)-1-Methyl-2-aminomethylpyrrolidine: Synthesis, Properties, and Applications in Asymmetric Catalysis

Introduction